molecular formula C23H18F4N2O B560303 N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide

N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide

Cat. No.: B560303
M. Wt: 414.4 g/mol
InChI Key: ADCDUDFEGFKKQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biochemical Analysis

Biochemical Properties

TC-I 2000 interacts with the TRPM8 channel, a member of the transient receptor potential (TRP) channel family . The nature of this interaction involves the inhibition of the channel, preventing its activation . This interaction is specific and potent, with an IC50 value of 53 nM .

Cellular Effects

In cells expressing the rTRPM8 channel, such as CHO cells, TC-I 2000 has been shown to inhibit the activation of the channel . This can influence various cellular processes, including cell signaling pathways and cellular metabolism, as TRPM8 channels are involved in a variety of physiological functions.

Molecular Mechanism

The molecular mechanism of action of TC-I 2000 involves its binding to the TRPM8 channel, inhibiting its activation . This can lead to changes in gene expression and cellular function, as the TRPM8 channel plays a role in various signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TC-I 2000 involves the reaction of N-(4-fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and ethanol. The compound is synthesized through a series of steps that ensure high purity and yield .

Industrial Production Methods: Industrial production of TC-I 2000 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the compound’s purity and consistency. The production process is optimized to achieve high efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: TC-I 2000 primarily undergoes substitution reactions due to the presence of functional groups such as fluorophenyl and trifluoromethylphenyl. These reactions are facilitated by reagents like halogens and nucleophiles under controlled conditions .

Common Reagents and Conditions:

    Reagents: Halogens, nucleophiles

    Conditions: Controlled temperature and pressure, use of solvents like DMSO and ethanol

Major Products: The major products formed from these reactions include various substituted derivatives of TC-I 2000, which retain the core structure of the compound while exhibiting different functional properties .

Scientific Research Applications

Chemistry: In chemistry, TC-I 2000 is used as a tool to study the properties and functions of TRPM8 channels. It helps in understanding the mechanisms of channel activation and inhibition .

Biology: In biological research, TC-I 2000 is utilized to investigate the role of TRPM8 channels in cellular processes. It is particularly useful in studying the sensation of cold and pain, as well as other physiological functions regulated by these channels .

Medicine: In medical research, TC-I 2000 is explored for its potential therapeutic applications. It is being studied for its role in managing conditions related to TRPM8 channel dysfunction, such as chronic pain and certain types of cancer .

Industry: In the industrial sector, TC-I 2000 is used in the development of new drugs and therapeutic agents. Its ability to modulate TRPM8 channels makes it a valuable compound in pharmaceutical research and development .

Comparison with Similar Compounds

Uniqueness: TC-I 2000 is unique due to its high potency and selectivity as a TRPM8 channel blocker. It has an IC50 value of 53 nanomolar, making it one of the most effective inhibitors of TRPM8 channels. This high level of potency and selectivity distinguishes TC-I 2000 from other similar compounds .

Properties

IUPAC Name

N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F4N2O/c24-18-9-11-19(12-10-18)28-22(30)29-14-13-15-3-1-2-4-20(15)21(29)16-5-7-17(8-6-16)23(25,26)27/h1-12,21H,13-14H2,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCDUDFEGFKKQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CC=C21)C3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 1-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline (100 mg, 0.36 mmol, example 9 (step 3) and DIEA (62.8 μL, 0.36 mmol) in DCM (2 mL) was added 4-fluorophenyl isocyanate (40.5 μL, 0.36 mmol). The resulting mixture was reacted under the same conditions as described for example 10 to give the title compound as a white solid. MS (ESI, positive ion) m/z: 415 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
62.8 μL
Type
reactant
Reaction Step One
Quantity
40.5 μL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide
Reactant of Route 2
N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide
Reactant of Route 4
N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide
Customer
Q & A

Q1: What are TRP channels, and why are they of interest for drug development?

A: TRP channels are a superfamily of cation channels involved in various sensory processes, including thermosensation, pain perception, and taste. [, ] These channels are attractive drug targets for various conditions, including chronic pain, inflammation, and respiratory diseases. [, ]

Q2: Can you explain the significance of identifying selective TRPM8 antagonists?

A: While TRPM8 agonists show potential for managing pain and itch, the discovery of potent and selective antagonists is crucial for several reasons. Firstly, antagonists can help dissect the specific roles of TRPM8 in different physiological and pathological processes. Secondly, they can serve as valuable tools to counter potential side effects associated with excessive TRPM8 activation. []

Q3: How are fluorescent dyes used to study pore-forming proteins like some TRP channels?

A: Fluorescent dyes are valuable tools for studying pore-forming proteins, including some TRP channels. These dyes can be used to: * Evaluate channel functionality: By monitoring dye influx or efflux through the channel pore, researchers can assess whether the channel is open or closed and study its activation or inhibition. []* Determine biophysical properties: Fluorescent dyes can help determine channel pore size, ion selectivity, and other biophysical properties. []

Q4: The research mentions the potential for genetic variations in TRP channels to contribute to pain disorders. Can you elaborate on this?

A: Research suggests that genetic variations in TRP channels, including those encoding for TRPA1, TRPM8, and TRPV1, might contribute to individual differences in pain sensitivity and susceptibility to neuropathic pain. [] Identifying these variations could pave the way for personalized pain management strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.